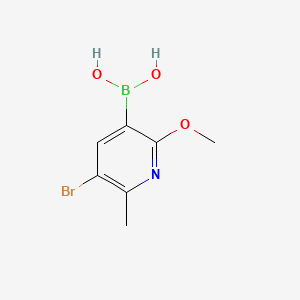
(5-Bromo-2-methoxy-6-methylpyridin-3-yl)boronic acid
Description
(5-Bromo-2-methoxy-6-methylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Properties
Molecular Formula |
C7H9BBrNO3 |
|---|---|
Molecular Weight |
245.87 g/mol |
IUPAC Name |
(5-bromo-2-methoxy-6-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BBrNO3/c1-4-6(9)3-5(8(11)12)7(10-4)13-2/h3,11-12H,1-2H3 |
InChI Key |
JFGXVOOGPSWMOM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1OC)C)Br)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxy-6-methylpyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent. For example, 5-bromo-2-methoxy-6-methylpyridine can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves continuous flow processes and the use of more robust catalysts and reagents to ensure high yields and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxy-6-methylpyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source.
Oxidation: The boronic acid can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₃PO₄), and solvents (e.g., 1,4-dioxane) are commonly used.
Protodeboronation: Radical initiators and proton sources are used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major product is the corresponding hydrogenated pyridine derivative.
Oxidation: The major products are alcohols or ketones.
Scientific Research Applications
(5-Bromo-2-methoxy-6-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxy-6-methylpyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halopyridine, forming a palladium-halide complex.
Transmetalation: The boronic acid transfers its organic group to the palladium center, forming a palladium-carbon bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and is regenerated for further cycles.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-methoxypyridin-3-yl)boronic acid
- (6-Methylpyridin-3-yl)boronic acid
- (5-Methoxy-3-pyridineboronic acid)
Uniqueness
(5-Bromo-2-methoxy-6-methylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both bromine and boronic acid functional groups allows for versatile synthetic applications, particularly in the formation of complex molecules through cross-coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


